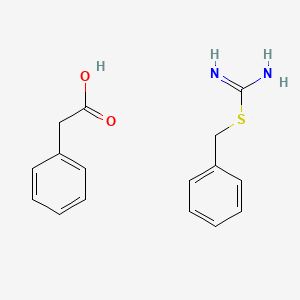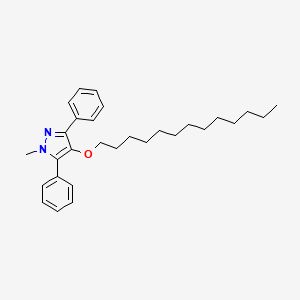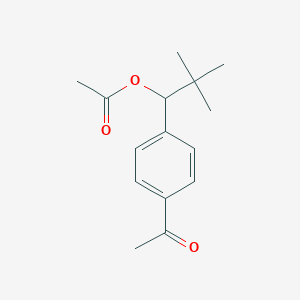
Ethyl (2,6-dimethylcyclohex-1-en-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,6-dimethyl-1-cyclohexeneacetate is an organic compound characterized by a cyclohexene ring substituted with ethyl, dimethyl, and acetate groups. This compound is part of the cycloalkene family, which are cyclic hydrocarbons containing one or more double bonds within the ring structure. The presence of the acetate group adds an ester functionality, making it a versatile compound in organic synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,6-dimethyl-1-cyclohexeneacetate typically involves the following steps:
Formation of the cyclohexene ring: This can be achieved through the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene ring.
Introduction of the dimethyl groups: The dimethyl groups can be introduced via alkylation reactions using methyl halides in the presence of a strong base like sodium hydride.
Esterification: The final step involves the esterification of the cyclohexene ring with ethyl acetate in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of ethyl 2,6-dimethyl-1-cyclohexeneacetate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts and solvents are recycled to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
Ethyl 2,6-dimethyl-1-cyclohexeneacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, forming ethyl 2,6-dimethylcyclohexaneacetate.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like hydroxide ions replace the ethoxy group to form carboxylates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl 2,6-dimethylcyclohexaneacetate.
Substitution: Formation of carboxylates.
科学的研究の応用
Ethyl 2,6-dimethyl-1-cyclohexeneacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
作用機序
The mechanism of action of ethyl 2,6-dimethyl-1-cyclohexeneacetate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It can influence metabolic pathways by acting as a substrate or inhibitor, affecting the synthesis and degradation of biomolecules.
類似化合物との比較
Ethyl 2,6-dimethyl-1-cyclohexeneacetate can be compared with similar compounds such as:
Ethyl 2-cyclohexanoneacetate: Similar in structure but lacks the double bond in the ring.
Methyl 2,6-dimethyl-1-cyclohexeneacetate: Similar but with a methyl ester group instead of an ethyl ester group.
2,6-Dimethylcyclohexanone: Lacks the ester functionality but has similar dimethyl substitution on the cyclohexane ring.
Uniqueness
The presence of both the double bond and the ester group in ethyl 2,6-dimethyl-1-cyclohexeneacetate makes it unique, providing distinct reactivity and applications compared to its analogs.
特性
CAS番号 |
61346-66-5 |
|---|---|
分子式 |
C12H20O2 |
分子量 |
196.29 g/mol |
IUPAC名 |
ethyl 2-(2,6-dimethylcyclohexen-1-yl)acetate |
InChI |
InChI=1S/C12H20O2/c1-4-14-12(13)8-11-9(2)6-5-7-10(11)3/h9H,4-8H2,1-3H3 |
InChIキー |
YHFIVAGRADKKOT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=C(CCCC1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[9H-fluorene-9,2'-[2H]thiopyran], 4',5'-dimethyl-](/img/structure/B14594916.png)

![1-Dodecyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one](/img/structure/B14594925.png)






![(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14594976.png)



![2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B14595010.png)
